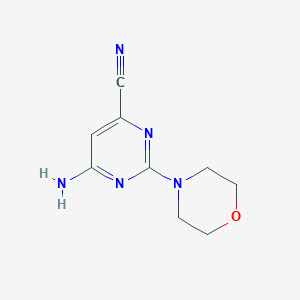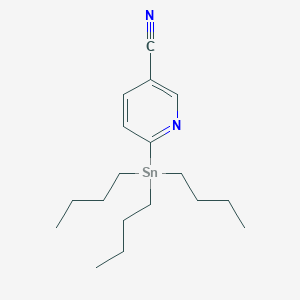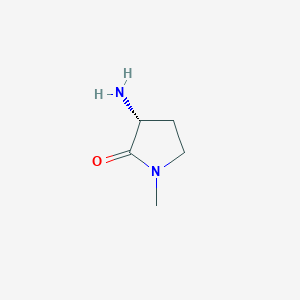
(~13~C_2_)Ethynyl(trimethyl)silane
Vue d'ensemble
Description
Ethynyl(trimethyl)silane, also known as Trimethylsilylacetylene, is a chemical compound with the linear formula (CH3)3SiC≡CH . It has a molecular weight of 98.22 .
Synthesis Analysis
Ethynyltrimethylsilane is used in various chemical reactions. For instance, it has been used in a microwave-assisted, one-pot, three-step Sonogashira cross-coupling-desilylation-cycloaddition reaction for the preparation of 1,4-disubstituted 1,2,3-triazoles . It also acts as a substrate for nickel-catalyzed cross-coupling with benzonitriles .Molecular Structure Analysis
The molecular structure of Ethynyl(trimethyl)silane is characterized by a triple bond between the carbon and hydrogen atoms, with the silicon atom bonded to three methyl groups .Chemical Reactions Analysis
Trimethylsilyl groups, such as the one in Ethynyl(trimethyl)silane, are often used as an alternative to toxic reducing agents. They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine . Ethynyltrimethylsilane was used in a microwave-assisted, one-pot, three-step Sonogashira cross-coupling-desilylation-cycloaddition reaction for the preparation of 1,4-disubstituted 1,2,3-triazoles .Physical And Chemical Properties Analysis
Ethynyl(trimethyl)silane is a liquid at room temperature with a molecular weight of 98.22 . It has a boiling point of 53 °C and a density of 0.709 g/cm3 . The refractive index is 1.388 .Applications De Recherche Scientifique
Silicon-Carbon Bonding Studies
A study by Levy, White, and Cargioli (1972) explored the silicon-carbon bonding characteristics using 13C Fourier transform NMR, providing insights into the π bonding interactions between bonded carbon and silicon atoms. This research highlights the role of (~13C2)Ethynyl(trimethyl)silane in understanding the electronic structure and bonding mechanisms between silicon and carbon, which is crucial for designing silicon-based organic compounds (Levy, G. C., White, D., & Cargioli, J. C., 1972).
Polymerization Processes
Pola et al. (2001) demonstrated the laser-induced formation of polymers from unsaturated (organyl)trimethylsilanes, including (~13C2)Ethynyl(trimethyl)silane, in the gas phase for the chemical vapor deposition of thin films of solid organosilicon polymers. This application underscores the compound's utility in creating advanced materials with specific properties through controlled polymerization techniques (Pola, J., Urbanova, M., Bastl, Z., Šubrt, J., Sakuragi, M., Ouchi, A., & Morita, H., 2001).
Surface Modification and Functionalization
García et al. (2007) reported on the use of p-toluenesulfonic acid for the controlled grafting of alkoxysilanes onto silanol-containing surfaces, preparing tunable hydrophilic, hydrophobic, and super-hydrophobic silica. This study indicates the potential of (~13C2)Ethynyl(trimethyl)silane in tailoring surface properties for various applications, ranging from material coatings to sensor technologies (García, N., Benito, E., Guzmán, J., & Tiemblo, P., 2007).
Material Science and Engineering
In the field of material science, Amine et al. (2006) explored novel silane compounds, including (~13C2)Ethynyl(trimethyl)silane, as electrolyte solvents for Li-ion batteries. The study showcases the compound's role in enhancing the performance and stability of lithium-ion batteries, which is critical for the development of energy storage technologies (Amine, K., Wang, Q., Vissers, D., Zhang, Z., Rossi, N., & West, R., 2006).
Mécanisme D'action
The trimethylsilyl group in Ethynyl(trimethyl)silane is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
Safety and Hazards
Orientations Futures
Ethynyl(trimethyl)silane is a versatile chemical compound used in scientific research. It exhibits remarkable properties, making it ideal for various applications such as catalysis, organic synthesis, and materials science. Its use in the synthesis of poly(ethynyltrimethylsilane) containing Pd(II) coordination sites and in the preparation of 1,4-disubstituted 1,2,3-triazoles suggests potential future directions in the field of organic synthesis and materials science.
Propriétés
IUPAC Name |
(1,2-13C2)ethynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Si/c1-5-6(2,3)4/h1H,2-4H3/i1+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMFRHBXRUITQE-AEGZSVGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)[13C]#[13CH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735195 | |
| Record name | (~13~C_2_)Ethynyl(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(~13~C_2_)Ethynyl(trimethyl)silane | |
CAS RN |
285138-86-5 | |
| Record name | (~13~C_2_)Ethynyl(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285138-86-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Methyl-8-(trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1509252.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1509254.png)
![6-Chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine](/img/structure/B1509255.png)


